molecular formula C9H18ClNO2 B574584 (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride CAS No. 184719-80-0

(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B574584
CAS No.: 184719-80-0
M. Wt: 207.698
InChI Key: IUUYANMOEMBTBV-OGFXRTJISA-N
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Description

®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride typically involves the reaction of ®-tert-Butyl pyrrolidine-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:

    Starting Material: ®-tert-Butyl pyrrolidine-2-carboxylate.

    Reagent: Hydrochloric acid (HCl).

    Reaction Conditions: The reaction is usually performed at room temperature, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams or reduction to form amines.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of lactams.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pyrrolidine ring and the ester group play crucial roles in its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl pyrrolidine-2-carboxylate: Similar structure but with a methyl ester group instead of a tert-butyl group.

    Ethyl pyrrolidine-2-carboxylate: Contains an ethyl ester group.

    Benzyl pyrrolidine-2-carboxylate: Features a benzyl ester group.

Uniqueness

®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl (2R)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUYANMOEMBTBV-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659799
Record name tert-Butyl D-prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184719-80-0
Record name tert-Butyl D-prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Proline tert-Butyl Ester Hydrochloride
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